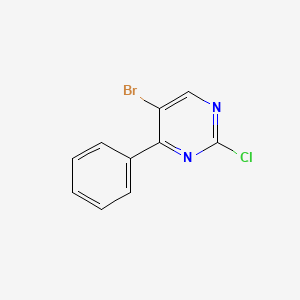
5-Bromo-2-chloro-4-phenyl-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-4-phenyl-pyrimidine is a chemical compound with the molecular formula C10H6BrClN2 and a molecular weight of 269.53 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-4-phenyl-pyrimidine is 1S/C10H6BrClN2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Pyrimidines, including 5-Bromo-2-chloro-4-phenyl-pyrimidine, can undergo various chemical reactions. For instance, 5-bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Applications De Recherche Scientifique
Antimicrobial Applications
5-Bromo-2-chloro-4-phenyl-pyrimidine: derivatives have been explored for their antimicrobial properties. The compound can be used to synthesize imidazo[4,5-b]pyridine derivatives, which show promise in combating microbial infections .
Organic Synthesis
This compound serves as a key intermediate in organic synthesis, particularly in the construction of pyrimidine derivatives that have various chemical and biological applications .
Pharmaceutical Intermediates
One of the significant applications is in the synthesis of pharmaceutical intermediates. For instance, it is used in the improved synthesis of Dapagliflozin , a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor .
Palladium-Catalyzed Reactions
5-Bromo-2-chloro-4-phenyl-pyrimidine: is utilized in palladium-catalyzed reactions, such as the Suzuki reaction, to create N-heteroaryl substituted 9-arylcarbazolyl derivatives .
Microwave-Assisted Organic Synthesis (MAOS)
The compound is also employed in MAOS protocols, particularly in the Sonogashira reaction, to synthesize 5-(phenylethynyl)pyrimidine derivatives .
Anticancer Research
Pyrimidine derivatives, including those synthesized from 5-Bromo-2-chloro-4-phenyl-pyrimidine , are studied for their anticancer properties. They are part of a broader group of compounds that are being investigated for their potential to inhibit cancer cell growth .
Antiviral Research
Research into antiviral medications often utilizes pyrimidine derivatives. The structural properties of 5-Bromo-2-chloro-4-phenyl-pyrimidine make it a valuable precursor in synthesizing compounds with potential antiviral activities .
Development of Bioactive Heterocycles
Organic chemists are interested in the synthesis of bioactive heterocycles, which are compounds with diverse pharmacological activities5-Bromo-2-chloro-4-phenyl-pyrimidine plays a role in the development of these heterocycles, which can have applications ranging from antibacterial to anti-inflammatory .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-chloro-4-phenylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAUJFFEFQWJOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-phenyl-pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)
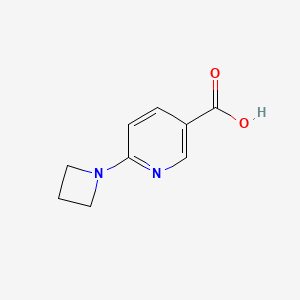
![2-Oxa-5-azaspiro[3.4]octane](/img/structure/B1373852.png)
![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)
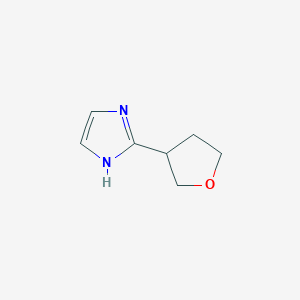

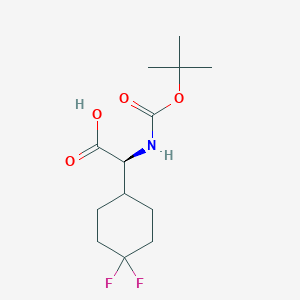
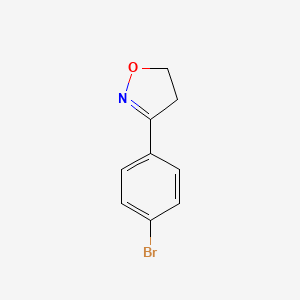
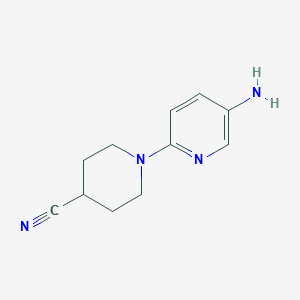
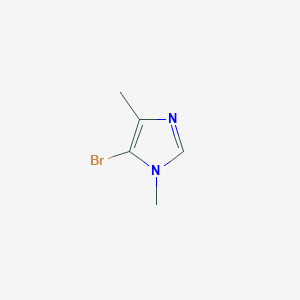

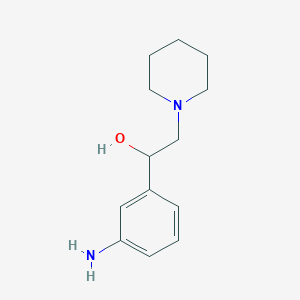
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1373871.png)